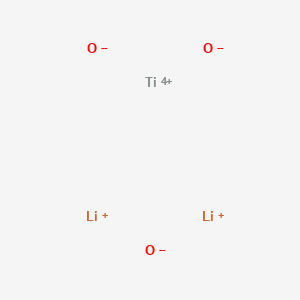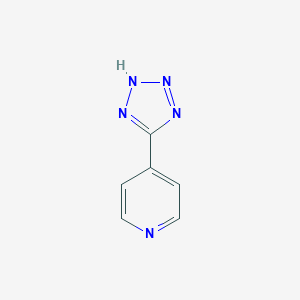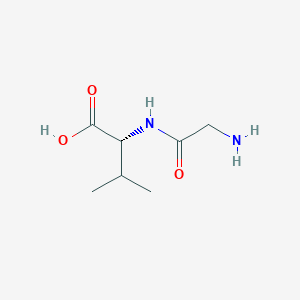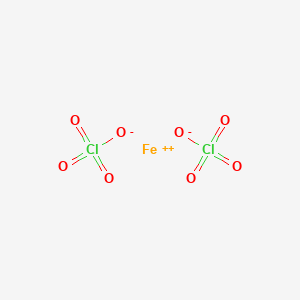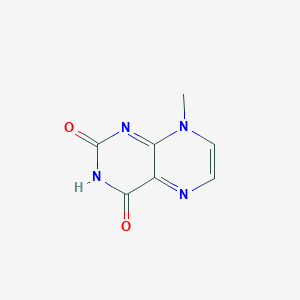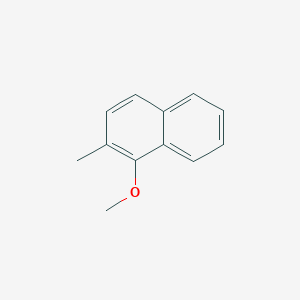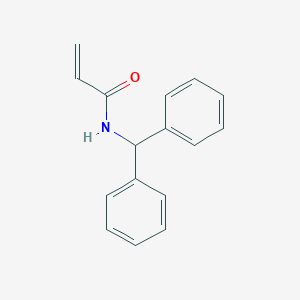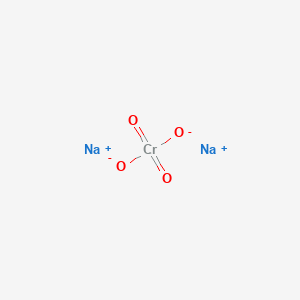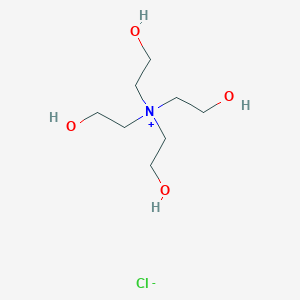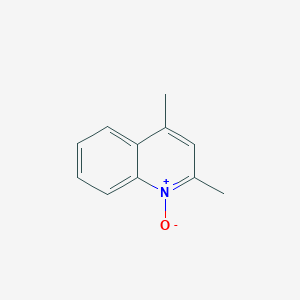
2,4-Dimethylquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylquinoline 1-oxide (DMQO) is a chemical compound that has been extensively studied due to its unique properties. DMQO is a heterocyclic organic compound that has a quinoline ring with two methyl groups at positions 2 and 4, and an oxide group at position 1. DMQO has been widely used in scientific research due to its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylquinoline 1-oxide involves the generation of ROS, which can lead to damage to cellular components. 2,4-Dimethylquinoline 1-oxide generates ROS by undergoing a one-electron oxidation reaction, which produces a 2,4-Dimethylquinoline 1-oxide radical cation. The 2,4-Dimethylquinoline 1-oxide radical cation then reacts with molecular oxygen to produce superoxide anion, which can then react with other molecules to produce other ROS such as hydrogen peroxide and hydroxyl radical.
Effets Biochimiques Et Physiologiques
2,4-Dimethylquinoline 1-oxide has been shown to have several biochemical and physiological effects. 2,4-Dimethylquinoline 1-oxide has been shown to induce oxidative stress in cells, which can lead to damage to cellular components such as proteins, lipids, and DNA. 2,4-Dimethylquinoline 1-oxide has also been shown to induce apoptosis in cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. In addition, 2,4-Dimethylquinoline 1-oxide has been shown to activate several signaling pathways that are involved in cellular stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress. Another advantage of using 2,4-Dimethylquinoline 1-oxide is its ability to activate several signaling pathways that are involved in cellular stress responses. One limitation of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
Orientations Futures
There are several future directions for research involving 2,4-Dimethylquinoline 1-oxide. One direction is to further explore the signaling pathways that are activated by 2,4-Dimethylquinoline 1-oxide, and to investigate their roles in cellular stress responses. Another direction is to investigate the potential therapeutic applications of 2,4-Dimethylquinoline 1-oxide, such as its use in cancer treatment. Finally, future research could focus on developing new methods for synthesizing 2,4-Dimethylquinoline 1-oxide that are more efficient and environmentally friendly.
Méthodes De Synthèse
2,4-Dimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,4-dimethylquinoline with hydrogen peroxide, the oxidation of 2,4-dimethylquinoline with potassium permanganate, and the oxidation of 2,4-dimethylquinoline with lead tetraacetate. The most commonly used method for synthesizing 2,4-Dimethylquinoline 1-oxide is the oxidation of 2,4-dimethylquinoline with hydrogen peroxide.
Applications De Recherche Scientifique
2,4-Dimethylquinoline 1-oxide has been widely used in scientific research due to its ability to induce oxidative stress in cells. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. 2,4-Dimethylquinoline 1-oxide induces oxidative stress by generating ROS, which can lead to damage to cellular components such as proteins, lipids, and DNA.
Propriétés
IUPAC Name |
2,4-dimethyl-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPVCLLJFIKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C2=CC=CC=C12)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylquinoline 1-oxide | |
CAS RN |
14300-12-0 |
Source


|
| Record name | Quinoline, 2,4-dimethyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

